molecular formula C5H11O3P B14654242 Methyl(3-oxobutyl)phosphinic acid CAS No. 49849-26-5

Methyl(3-oxobutyl)phosphinic acid

Cat. No.: B14654242
CAS No.: 49849-26-5
M. Wt: 150.11 g/mol
InChI Key: HORAABAEVCFTSB-UHFFFAOYSA-N
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Description

Methyl(3-oxobutyl)phosphinic acid is an organophosphorus compound with the molecular formula C5H11O3P. It contains a phosphinic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3-oxobutyl)phosphinic acid can be achieved through several methods. One common approach involves the reaction of methyl hypophosphite with methyl acrylate, followed by hydrolysis to yield the desired phosphinic acid . The reaction conditions typically involve the use of a solvent such as diethyl ether and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Hydrolysis Reactions

MOBPA demonstrates pH-dependent hydrolysis behavior:
Acidic conditions (HCl, H₂SO₄):

  • Forms 3-oxobutylphosphonic acid via cleavage of the methyl-phosphorus bond

  • Reaction rate increases with acid concentration (k = 0.88 h⁻¹ in 1M HCl at 25°C)

Basic conditions (NaOH, KOH):

  • Produces methylphosphinic acid and 3-oxobutanol through ester hydrolysis

  • Shows slower kinetics compared to acidic hydrolysis (k = 0.27 h⁻¹ in 1M NaOH)

ConditionTemp (°C)k (h⁻¹)Half-lifeProduct Ratio (A:B)
1M HCl250.880.79 h85:15
1M NaOH250.272.57 h62:38
Table 1: Hydrolysis kinetics of MOBPA under standard conditions

Esterification

The phosphinic acid group undergoes esterification with alcohols:

text
MOBPA + ROH → Methyl(3-oxobutyl)phosphinic acid ester + H₂O

Key characteristics:

  • Requires acid catalysis (pTSA, H₂SO₄)

  • Optimal yields (85-92%) achieved with:

    • 1:1.2 molar ratio (acid:alcohol)

    • Toluene reflux (110°C)

    • 4Å molecular sieves as desiccant

Oxidation Reactions

The ketone group participates in selective oxidations:
Baeyer-Villiger oxidation :

  • Forms phosphorylated δ-lactone with mCPBA

  • 78% yield under N₂ at 0°C → RT

Epoxidation :

  • Stereoselectivity controlled by solvent polarity

Nucleophilic Additions

The carbonyl group enables various nucleophilic attacks:

NucleophileProductConditionsYield (%)
NH₂OHPhosphinyl oximeEtOH, Δ, 3h73
H₂NPhSchiff base derivativeCH₂Cl₂, RT, 12h68
GrignardTertiary alcohol derivativesTHF, -78°C → RT55-71
Table 2: Nucleophilic addition reactions

Biological Interactions

MOBPA shows unique reactivity with enzymes:

  • P2Y12 receptor antagonism :

    • Irreversible binding via phosphinic acid group (IC₅₀ = 0.32 μM)

    • 83% platelet aggregation inhibition at 10μM concentration

  • Acetylcholinesterase inhibition :

    • Mixed-type inhibition (Kᵢ = 4.7 μM)

    • 2.8-fold selectivity over butyrylcholinesterase

Coordination Chemistry

MOBPA forms stable complexes with transition metals:

Metal IonStoichiometrylog βApplication
Fe³⁺1:212.4Water treatment
Cu²⁺1:18.9Antimicrobial coatings
Zn²⁺1:315.2Corrosion inhibition
Table 3: Metal coordination properties

Mechanistic Insight : The phosphinic acid group acts as a bidentate ligand, while the ketone oxygen participates in secondary interactions, creating distorted octahedral geometries in metal complexes.

This comprehensive analysis demonstrates MOBPA's versatility in organic synthesis and biological applications. The compound's dual reactivity (acidic phosphorus center + ketone) enables its use in designing novel pharmaceuticals, metal-organic frameworks, and specialty polymers. Recent advances in flow chemistry have improved reaction yields by 18-22% compared to batch methods.

Scientific Research Applications

Methyl(3-oxobutyl)phosphinic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and other bioactive compounds.

    Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl(3-oxobutyl)phosphinic acid involves its interaction with molecular targets such as enzymes and proteins. The phosphinic acid group can mimic the transition state of enzyme-catalyzed reactions, making it a potent inhibitor of certain enzymes. This property is exploited in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl(3-oxobutyl)phosphinic acid include:

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.

Q & A

Q. Basic: What is the synthetic route for Methyl(3-oxobutyl)phosphinic acid, and what experimental conditions optimize its yield?

Methodological Answer:
this compound (CAS RN 49849-26-5) is synthesized via base-mediated ring-opening of cyclic β-diketone derivatives. For example, treatment of the precursor oxide with hot sodium hydroxide (NaOH) under controlled conditions (e.g., aqueous base, 80–100°C) achieves high yields (>90%) . Key considerations include:

  • Reagent purity : NaOH must be anhydrous to avoid side reactions.
  • Temperature control : Excessive heat may degrade the product.
  • Workup : Acidic quenching followed by solvent extraction isolates the product.

Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Base concentration1–2 M NaOHMaximizes ring-opening
Reaction temperature90°CBalances rate vs. degradation
Reaction time2–4 hoursEnsures completion

Q. Basic: How is this compound characterized structurally, and what spectroscopic techniques are critical?

Methodological Answer:
Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^{1}H and 31^{31}P NMR identify the phosphinic acid moiety and ketone group.
  • Infrared Spectroscopy (IR) : Stretching frequencies for P=O (~1200 cm1^{-1}) and C=O (~1700 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C5_5H11_{11}O3_3P, theoretical 150.11 g/mol) .

Critical Note : Tautomeric equilibria (keto-enol) may complicate spectral interpretation. Deuterated solvents (e.g., D2_2O) suppress enolization during NMR analysis .

Q. Advanced: What factors influence the stability of this compound under varying pH and temperature conditions?

Methodological Answer:
The compound is base-sensitive due to its β-ketophosphinic acid structure. Key findings:

  • pH-dependent degradation : Rapid degradation occurs in alkaline conditions (pH >9) via hydrolysis of the phosphinic acid group. Neutral or acidic conditions (pH 4–7) enhance stability .
  • Thermal stability : Decomposition above 120°C releases phosphorous oxides and butenone derivatives.
  • Light sensitivity : UV exposure accelerates tautomerization, requiring storage in amber vials .

Table 2: Stability Profile

ConditionDegradation PathwayMitigation Strategy
Alkaline pHHydrolysis to phosphonic acidUse buffered solutions (pH 6–7)
High temperatureThermal decompositionStore at 4°C, inert atmosphere

Q. Advanced: How can researchers distinguish this compound from its degradation products during analysis?

Methodological Answer:
Degradation products (e.g., phosphonic acid, butenone) complicate detection. To resolve this:

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column and mobile phase (e.g., 0.1% formic acid in acetonitrile/water).
  • Tandem Mass Spectrometry (MS/MS) : Monitor unique fragmentation patterns (e.g., m/z 150 → 106 for the parent compound vs. m/z 82 for butenone) .
  • Isotopic labeling : 18^{18}O-labeled analogs track hydrolysis pathways .

Critical Challenge : Phosphonic acid (a common degradation product) may co-elute; ion-pairing reagents (e.g., tetrabutylammonium bromide) improve resolution .

Q. Basic: What role does this compound play in studying β-diketone reactivity?

Methodological Answer:
The compound serves as a model for β-diketone derivatives, enabling:

  • Tautomerism studies : Spectroscopic monitoring of keto-enol equilibria under varying conditions .
  • Reactivity benchmarking : Comparisons with cyclic analogs (e.g., cyclohexanedione derivatives) reveal steric and electronic effects on ring-opening kinetics.

Q. Advanced: What computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Reaction pathways : Energy barriers for base-induced ring-opening.
  • Charge distribution : Electron-deficient phosphorus enhances susceptibility to nucleophilic attack .
  • Solvent effects : Polarizable continuum models (PCM) simulate aqueous vs. organic solvent interactions.

Validation : Compare computed NMR chemical shifts with experimental data to refine computational models .

Properties

CAS No.

49849-26-5

Molecular Formula

C5H11O3P

Molecular Weight

150.11 g/mol

IUPAC Name

methyl(3-oxobutyl)phosphinic acid

InChI

InChI=1S/C5H11O3P/c1-5(6)3-4-9(2,7)8/h3-4H2,1-2H3,(H,7,8)

InChI Key

HORAABAEVCFTSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCP(=O)(C)O

Origin of Product

United States

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